A Comprehensive Spectroscopic Guide to (R)-2-(4-iodophenoxy)propanoic acid for Advanced Research
A Comprehensive Spectroscopic Guide to (R)-2-(4-iodophenoxy)propanoic acid for Advanced Research
This technical guide offers an in-depth analysis of the spectroscopic data for (R)-2-(4-iodophenoxy)propanoic acid, a compound of significant interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.
Introduction: The Significance of (R)-2-(4-iodophenoxy)propanoic acid
(R)-2-(4-iodophenoxy)propanoic acid and its derivatives are crucial intermediates in the synthesis of a variety of compounds, including certain herbicides and pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the purity and identity of synthesized products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS, offering a holistic view of the compound's structure.
It is important to note that while the (R)-enantiomer is specified, standard NMR, IR, and MS techniques do not differentiate between enantiomers. The data presented here is representative of the 2-(4-iodophenoxy)propanoic acid structure, and chiral-specific methods would be required for enantiomeric distinction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a precise picture of the proton and carbon environments can be constructed.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information about the different types of protons present in the molecule and their neighboring atoms.
Methodology: Acquiring the ¹H NMR Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves dissolving a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[1] The solution is then placed in a high-field NMR spectrometer, and the spectrum is recorded. The choice of solvent can slightly influence the chemical shifts of labile protons, such as the carboxylic acid proton.[2]
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Data Interpretation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to iodine |
| ~6.7 | Doublet | 2H | Aromatic protons ortho to oxygen |
| ~4.7 | Quartet | 1H | Methine (-CH) |
| ~1.6 | Doublet | 3H | Methyl (-CH₃) |
The broad singlet observed at a high chemical shift (~11-12 ppm) is characteristic of a carboxylic acid proton.[1] The aromatic region displays two doublets, indicative of a para-substituted benzene ring. The quartet for the methine proton and the doublet for the methyl protons are a classic ethyl-like spin system, confirming the structure of the propanoic acid side chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.
Methodology: Acquiring the ¹³C NMR Spectrum
The sample preparation for ¹³C NMR is similar to that for ¹H NMR.[3] Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.
Data Interpretation:
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carbonyl carbon (-COOH) |
| ~157 | Aromatic carbon attached to oxygen |
| ~138 | Aromatic carbons ortho to iodine |
| ~117 | Aromatic carbons ortho to oxygen |
| ~83 | Aromatic carbon attached to iodine |
| ~72 | Methine carbon (-CH) |
| ~18 | Methyl carbon (-CH₃) |
The downfield signal around 175 ppm is characteristic of a carboxylic acid carbonyl carbon.[3] The aromatic carbons show distinct chemical shifts due to the different electronic effects of the iodine and phenoxy substituents. The aliphatic carbons of the propanoic acid side chain appear at the expected upfield chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Methodology: Acquiring the IR Spectrum
A common method for solid samples is the potassium bromide (KBr) pellet technique.[2] A small amount of the sample is finely ground with dry KBR powder and pressed into a thin, transparent disk. The spectrum is then recorded using an IR spectrometer.
Caption: Workflow for IR Spectroscopic Analysis.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
| ~820 | C-H bend | para-disubstituted aromatic |
The very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4][5] The strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[5] The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring, and the strong band around 1240 cm⁻¹ is due to the C-O stretching of the aryl ether linkage.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Methodology: Acquiring the Mass Spectrum
In a typical electron ionization (EI) mass spectrometry experiment, the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation:
The mass spectrum of (R)-2-(4-iodophenoxy)propanoic acid (Molecular Weight: 306.09 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 306. Key fragmentation patterns would likely include:
-
Loss of the carboxylic acid group (-COOH): A peak at m/z 261.
-
Loss of the propanoic acid side chain: A peak corresponding to the 4-iodophenoxy radical cation.
-
Cleavage of the ether bond: Peaks corresponding to the 4-iodophenol fragment and the 2-propanoic acid fragment.
The presence of iodine would also give rise to a characteristic isotopic pattern for iodine-containing fragments.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating structural elucidation of (R)-2-(4-iodophenoxy)propanoic acid. Each technique offers a unique piece of the structural puzzle, and together they confirm the presence of the para-substituted iodophenoxy group and the propanoic acid moiety. This guide serves as a foundational resource for researchers working with this compound, enabling confident identification, quality control, and further synthetic applications.
References
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Doc Brown's Chemistry. (2026, March 10). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
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